molecular formula C8H9Cl2NS B3135720 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine CAS No. 40379-53-1

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine

Cat. No.: B3135720
CAS No.: 40379-53-1
M. Wt: 222.13 g/mol
InChI Key: WIDRAMZSRSUDHX-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a sulfanyl-ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine typically involves the reaction of 2,4-dichlorophenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process generally includes steps such as chlorination, sulfonation, and amination, followed by purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are often conducted under controlled temperatures and pH to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine is unique due to its specific combination of a dichlorophenyl group and an ethylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDRAMZSRSUDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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